molecular formula C12H9F3N2O5 B8744178 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol

6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol

Katalognummer: B8744178
Molekulargewicht: 318.20 g/mol
InChI-Schlüssel: PESZNBNOOHUCJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C12H9F3N2O5 It is known for its unique structure, which includes methoxy groups, a nitro group, and a trifluoromethyl group attached to a quinolinone core

Eigenschaften

Molekularformel

C12H9F3N2O5

Molekulargewicht

318.20 g/mol

IUPAC-Name

6,7-dimethoxy-3-nitro-4-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C12H9F3N2O5/c1-21-7-3-5-6(4-8(7)22-2)16-11(18)10(17(19)20)9(5)12(13,14)15/h3-4H,1-2H3,(H,16,18)

InChI-Schlüssel

PESZNBNOOHUCJJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])C(F)(F)F)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of methoxy and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the derivative and application.

Vergleich Mit ähnlichen Verbindungen

6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one can be compared with other quinolinone derivatives, such as:

    6,7-Dimethoxyquinolin-2(1H)-one: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity and applications.

    3-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the methoxy groups, affecting its chemical properties.

    6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the nitro group, leading to different biological activities.

The uniqueness of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol lies in its combination of functional groups, which confer specific chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.